molecular formula C15H17Cl2NO4 B12911520 (2,4-Dichloro-5-propan-2-yloxycarbonylphenyl) pyrrolidine-1-carboxylate CAS No. 133636-96-1

(2,4-Dichloro-5-propan-2-yloxycarbonylphenyl) pyrrolidine-1-carboxylate

Katalognummer: B12911520
CAS-Nummer: 133636-96-1
Molekulargewicht: 346.2 g/mol
InChI-Schlüssel: KUSDKVMYYMHWOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,4-Dichloro-5-propan-2-yloxycarbonylphenyl) pyrrolidine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and a dichlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichloro-5-propan-2-yloxycarbonylphenyl) pyrrolidine-1-carboxylate typically involves the reaction of 2,4-dichlorophenol with isopropyl chloroformate to form the intermediate 2,4-dichloro-5-propan-2-yloxycarbonylphenol. This intermediate is then reacted with pyrrolidine-1-carboxylate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(2,4-Dichloro-5-propan-2-yloxycarbonylphenyl) pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

(2,4-Dichloro-5-propan-2-yloxycarbonylphenyl) pyrrolidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (2,4-Dichloro-5-propan-2-yloxycarbonylphenyl) pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. Detailed studies on its binding affinity and specificity help elucidate its mode of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Compounds similar to (2,4-Dichloro-5-propan-2-yloxycarbonylphenyl) pyrrolidine-1-carboxylate include:

  • Pyrrolidine derivatives
  • Dichlorophenyl compounds
  • Carboxylate esters

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

133636-96-1

Molekularformel

C15H17Cl2NO4

Molekulargewicht

346.2 g/mol

IUPAC-Name

(2,4-dichloro-5-propan-2-yloxycarbonylphenyl) pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H17Cl2NO4/c1-9(2)21-14(19)10-7-13(12(17)8-11(10)16)22-15(20)18-5-3-4-6-18/h7-9H,3-6H2,1-2H3

InChI-Schlüssel

KUSDKVMYYMHWOK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC(=O)C1=CC(=C(C=C1Cl)Cl)OC(=O)N2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.